3,6-Dichloro-4-nitro-1H-indazole
CAS No.: 885522-69-0
Cat. No.: VC2294309
Molecular Formula: C7H3Cl2N3O2
Molecular Weight: 232.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885522-69-0 |
|---|---|
| Molecular Formula | C7H3Cl2N3O2 |
| Molecular Weight | 232.02 g/mol |
| IUPAC Name | 3,6-dichloro-4-nitro-2H-indazole |
| Standard InChI | InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) |
| Standard InChI Key | XIWKZNOAASZIJT-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Foundation
Structural Characteristics
3,6-Dichloro-4-nitro-1H-indazole features a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, which is characteristic of the indazole family. The compound has the molecular formula C₇H₃Cl₂N₃O₂, with a systematic arrangement of functional groups:
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Two chlorine atoms at positions 3 and 6
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A nitro group at position 4
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A hydrogen at the N1 position (hence 1H-indazole)
The presence of these electronegative substituents significantly influences the compound's reactivity, stability, and biological interactions.
Tautomeric Forms
Like other indazole derivatives, 3,6-Dichloro-4-nitro-1H-indazole can exist in different tautomeric forms. The predominant tautomeric structures include:
| Tautomer | Position of Hydrogen | Relative Stability |
|---|---|---|
| 1H-indazole | N1 position | Most stable |
| 2H-indazole | N2 position | Less stable by ~3.2 kcal/mol |
| 3H-indazole | C3 position | Rarely observed |
Theoretical calculations consistently show that the 1H-tautomer is more stable than the 2H-tautomer, regardless of environmental conditions. This difference in stability is approximately 3.2 kcal/mol (13.40 kcal/mol) with MP2/6-31G* level predictions showing an energy difference of 3.6 kcal/mol (15.1 kcal/mol) .
Synthesis Methods
General Synthetic Routes for Indazoles
Several synthetic pathways have been developed for the preparation of indazole derivatives that could be adapted for the synthesis of 3,6-Dichloro-4-nitro-1H-indazole.
Oxidative Cyclization Methods
Multiple oxidative methods have been reported for indazole synthesis:
| Synthetic Method | Reagents | Conditions | Products |
|---|---|---|---|
| Direct aryl C-H amination | Arylhydrazones + PIFA | Oxidative conditions | 1H-indazoles |
| Iodine-mediated cyclization | Ketone hydrazones + I₂/KI/NaOAc | Mild conditions | 1H-indazoles |
| Palladium-catalyzed oxidative benzannulation | Pyrazoles + internal alkynes | Pd(OAc)₂/P(tBu)₃·HBF₄ | 1H-indazoles |
These methods show good functional group compatibility and could potentially be modified to incorporate the specific chloro and nitro substituents required for 3,6-Dichloro-4-nitro-1H-indazole .
Chemical Reactivity and Transformations
Characteristic Reactions
The reactivity of 3,6-Dichloro-4-nitro-1H-indazole is primarily influenced by its substitution pattern. The nitro and chloro groups confer distinct reactive properties to the molecule.
Conformational Analysis
Indazole derivatives can exhibit different conformers, particularly when additional functional groups are present. For example, 1-(acetylamino)indazole exists as an equimolar mixture of E- and Z-conformers in solution, as evidenced by NMR spectroscopy . Similar conformational behaviors might be expected for derivatives of 3,6-Dichloro-4-nitro-1H-indazole with appropriate substitutions.
Biological Activity Profile
Anticancer Properties
Indazole derivatives, including nitro and chloro-substituted variants, have shown promising anticancer activities. In vitro studies have demonstrated the ability of these compounds to induce apoptosis in various cancer cell lines through specific signaling pathways.
Nitric Oxide Synthase Inhibition
Indazole derivatives have been shown to inhibit nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide. This inhibition occurs through binding to the active site of the enzyme, which can lead to various physiological effects.
| Enzyme | Inhibition Mechanism | Physiological Effect |
|---|---|---|
| Nitric Oxide Synthase | Active site binding | Reduction in NO production |
| Other enzymes | Various mechanisms | Cell signaling modulation |
Cellular Effects
The compound influences various cellular processes:
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Cell signaling pathway modulation
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Gene expression alterations
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Cellular metabolism changes
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Apoptosis induction in cancer cells
These effects are mediated through specific molecular interactions that can vary depending on cell type and environmental conditions.
Structural Analogs and Comparative Analysis
Similar Compounds
Several structural analogs to 3,6-Dichloro-4-nitro-1H-indazole exist, with varying substitution patterns:
| Compound | Structure Differences | Comparative Properties |
|---|---|---|
| 3-(4-Chlorophenyl)-6-nitro-1H-indazole | Different chlorine position | Yellow solid, m.p. 193-196°C |
| 6-Nitro-3-phenyl-1H-indazole | No chlorine, phenyl at position 3 | Yellow solid with distinct NMR profile |
| 1-Chloro-3-(6-nitro-1H-indazol-1-yl)propan-2-ol | Chlorohydroxypropyl substitution | Crystallizes in triclinic system |
The 6-Nitro-3-phenyl-1H-indazole has been characterized with specific NMR data: 1H NMR (400 MHz, CDCl₃) δ 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) .
Structure-Activity Relationships
The position and nature of substituents on the indazole ring significantly affect biological activity. Chlorine substituents often enhance lipophilicity and membrane permeability, while nitro groups can serve as hydrogen bond acceptors in ligand-receptor interactions.
Analytical Characterization
Spectroscopic Properties
Indazole derivatives exhibit characteristic spectroscopic patterns that aid in their identification and purity assessment.
NMR Spectroscopy
NMR spectroscopy is a valuable tool for confirming the structure of indazole derivatives. For instance, the 1H NMR spectrum of similar nitro-substituted indazoles shows characteristic signals for the NH proton around δ 11-12 ppm and aromatic protons between δ 7-9 ppm .
Crystallographic Data
X-ray crystallography provides detailed structural information. Similar compounds like 1-Chloro-3-(6-nitro-1H-indazol-1-yl)propan-2-ol crystallize in the triclinic system with space group P1, and unit cell parameters: a = 4.3949(4) Å, b = 9.9144(8) Å, c = 13.1376(11) Å, α = 98.481(1)°, β = 90.755(1)°, γ = 97.377(1)° .
Research Applications and Future Directions
Current Research Focus
Current research on indazole derivatives like 3,6-Dichloro-4-nitro-1H-indazole focuses on:
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Development of more efficient synthetic routes
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Exploration of structure-activity relationships
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Investigation of cellular mechanisms of action
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Clinical potential for cancer treatment
Future Research Opportunities
Several promising research directions include:
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Development of targeted drug delivery systems
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Combination therapies with established anticancer agents
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Structure optimization for enhanced biological activity
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Investigation of potential applications beyond cancer treatment
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